molecular formula C7H13F5N2O3S2 B8250624 S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate CAS No. 1107606-68-7

S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate

Cat. No.: B8250624
CAS No.: 1107606-68-7
M. Wt: 332.3 g/mol
InChI Key: GUWMKWXFPKCYQI-UHFFFAOYSA-N
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Description

S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate: is a chemical compound with the molecular formula C7H13F5N2O3S2 and a molecular weight of 332.32 g/mol . It is known for its unique structure, which includes a pentafluoropentyl group attached to an isothiourea moiety, and is often used in research and industrial applications.

Preparation Methods

The synthesis of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate typically involves the reaction of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea with methanesulfonic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: S-(4,4,5,5,5-Pentafluoropentyl)isothiourea and methanesulfonic acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with adequate stirring to ensure complete mixing of the reactants.

    Product Formation: The reaction yields this compound as the primary product.

Chemical Reactions Analysis

S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiourea group.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents.

Scientific Research Applications

S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate involves its interaction with specific molecular targets. The isothiourea group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate can be compared with other similar compounds, such as:

    S-(4,4,5,5,5-Pentafluoropentyl)isothiourea: This compound lacks the methanesulfonate group and has different reactivity and applications.

    S-(4,4,5,5,5-Pentafluoropentyl)thiourea: Similar in structure but with a thiourea group instead of isothiourea, leading to different chemical properties and uses.

Properties

IUPAC Name

methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F5N2S.CH4O3S/c7-5(8,6(9,10)11)2-1-3-14-4(12)13;1-5(2,3)4/h1-3H2,(H3,12,13);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWMKWXFPKCYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C(CC(C(F)(F)F)(F)F)CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F5N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107606-68-7
Record name Methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate
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